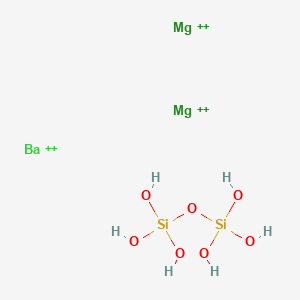

dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane

Description

Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane is a mixed-metal silicate compound containing magnesium (Mg²⁺), barium (Ba²⁺), and a silanol-rich silicon-based framework. Its structure likely comprises a central siloxane (Si–O–Si) backbone with hydroxyl (–OH) groups attached to silicon atoms, coordinated with Mg²⁺ and Ba²⁺ cations. This compound is hypothesized to function as a hybrid material, combining the mechanical stability of alkaline earth metals with the hydrophobicity and reactivity of siloxane networks.

Properties

CAS No. |

26603-62-3 |

|---|---|

Molecular Formula |

BaH6Mg2O7Si2+6 |

Molecular Weight |

360.15 g/mol |

IUPAC Name |

dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane |

InChI |

InChI=1S/Ba.2Mg.H6O7Si2/c;;;1-8(2,3)7-9(4,5)6/h;;;1-6H/q3*+2; |

InChI Key |

NYWNATGPBTYRGB-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](O)(O)O[Si](O)(O)O.[Mg+2].[Mg+2].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane typically involves the reaction of magnesium and barium salts with silicate precursors under controlled conditions. One common method is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxides to form a gel-like network that is then dried and calcined to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve high-temperature solid-state reactions between magnesium oxide, barium oxide, and silicon dioxide. These reactions are carried out in a furnace at temperatures exceeding 1000°C to ensure complete reaction and formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using hydride donors such as silanes.

Substitution: Nucleophilic substitution reactions can occur on the silicate moiety.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Hydride donors such as tris(trimethylsilyl)silane.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state silicates, while reduction can produce silane derivatives .

Scientific Research Applications

Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of advanced ceramic materials and as a catalyst support.

Medicine: Investigated for use in drug delivery systems and as a component in medical implants.

Industry: Utilized in the production of heat-resistant ceramics and as a filler in polymer composites.

Mechanism of Action

The mechanism of action of dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components to enhance biocompatibility and promote cell adhesion. In industrial applications, its unique structure provides thermal stability and mechanical strength to composite materials .

Comparison with Similar Compounds

Structural and Compositional Differences

The compound’s unique combination of Mg²⁺, Ba²⁺, and hydroxylated siloxane distinguishes it from other metal silicates:

Key Observations :

- The dual incorporation of Mg²⁺ and Ba²⁺ may enhance thermal stability compared to single-metal silicates (e.g., C-S-H) .

Challenges :

- Co-precipitation of Mg²⁺ and Ba²⁺ may require strict pH control to avoid phase separation.

- Hydroxyl group stability during synthesis could necessitate inert atmospheres or low-temperature conditions .

Dental Composites

- γ-MPS () : At 3% concentration, γ-MPS achieves optimal flexural strength (FS: ~120 MPa) in dental resins. The target compound’s Mg/Ba ions might enhance FS further due to stronger ionic crosslinking but could increase brittleness.

- Barium Borosilicate Glass: Used as a filler, it provides radiopacity and mechanical reinforcement. The target compound’s silanol groups may improve adhesion between fillers and resin matrices, similar to γ-MPS .

Concrete Protection

- Conventional Silanes (): Non-polar silanes (e.g., alkylsilanes) form hydrophobic layers. The target compound’s hydroxyl groups may reduce water repellency but improve chemical bonding to concrete surfaces, enhancing durability .

Thermal Stability

- Silane (SiH₄) : Decomposes at ~500°C. The Mg/Ba-siloxane structure likely exhibits higher stability (>800°C) due to strong ionic bonds, comparable to barium borosilicate glasses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.